molecular formula C19H22N4O B2424545 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide CAS No. 1448028-53-2

3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide

Cat. No.: B2424545
CAS No.: 1448028-53-2
M. Wt: 322.412
InChI Key: JWXZLGFWALFCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot reaction is efficient and yields the desired product in moderate to high yields.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
  • 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

Comparison: Compared to similar compounds, 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide exhibits unique properties due to the presence of the dimethylamino and ethyl groups, which may enhance its pharmacological activity and specificity .

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Biological Activity

The compound 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a member of the imidazopyridine class of compounds, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₃N₃O
  • Molecular Weight : 319.41 g/mol

Structural Features

The compound features:

  • A dimethylamino group, which enhances its solubility and biological activity.
  • An ethyl group that may influence its pharmacokinetic properties.
  • An imidazo[1,2-a]pyridine moiety, known for its role in various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit kinases and modulate G protein-coupled receptor (GPCR) signaling pathways, which are crucial in various physiological responses and disease mechanisms .

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that imidazopyridine derivatives exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against resistant strains of bacteria and fungi .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the inhibition of key signaling pathways .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of imidazopyridine derivatives. This may be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazopyridine derivatives, including related compounds, demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for treating multidrug-resistant tuberculosis strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that similar compounds could inhibit cell proliferation and induce apoptosis via caspase activation pathways. The specific role of this compound in these processes warrants further investigation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
N-(4-(dimethylamino)phenyl)-4-(imidazo[1,2-a]pyridin)Antimicrobial
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidineAnticancer
N-[3-(dimethylamino)propyl]-imidazo[1,2-a]pyridineNeuroprotective

Table 2: Mechanistic Insights

MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in microbial resistance and cancer progression
GPCR ModulationAlters GPCR signaling pathways affecting neurotransmitter release
Apoptosis InductionTriggers apoptotic pathways in cancer cells through caspase activation

Properties

IUPAC Name

3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-22(14-17-13-20-18-10-5-6-11-23(17)18)19(24)15-8-7-9-16(12-15)21(2)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZLGFWALFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.